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Compound of Interest

Compound Name:
2-Methoxy-4-methyl-N-

phenylaniline

CAS No.: 808114-08-1

Cat. No.: B1365263

Get Quote

Executive Summary & Molecule Profile[1]
Target Analyte: 2-Methoxy-4-methyl-N-phenylaniline CAS: 808114-08-1 Molecular Formula:

C₁₄H₁₅NO Molecular Weight: 213.28 g/mol Classification: Diphenylamine Derivative / Process-

Related Impurity

This guide provides a technical roadmap for the detection, quantification, and characterization

of 2-Methoxy-4-methyl-N-phenylaniline (MMPA). Commonly generated during the oxidative

coupling of phenols (e.g., 4-methylguaiacol) with anilines or via Pd-catalyzed C-H activation,

MMPA represents a critical process impurity in the synthesis of carbazole-based alkaloids (e.g.,

murrayafoline A) and hole-transport materials for organic electronics.

Due to its structural similarity to known genotoxic aromatic amines, MMPA requires rigorous

profiling to meet ICH M7 (mutagenic impurities) and ICH Q3A/B (impurity thresholds)

guidelines.
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Understanding the "birth" of the impurity is the first step in control. MMPA typically arises as an

intermediate or byproduct in metal-free or metal-catalyzed oxidative coupling reactions.
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Figure 1: Formation pathway of MMPA. The red dashed line indicates the risk of impurity

carryover into the final API if not purged during cyclization.

Comparative Analytical Guide
This section objectively compares three distinct methodologies for profiling MMPA. The choice

of method depends on the stage of development and the required Limit of Quantitation (LOQ).

Method A: HPLC-UV/Fluorescence (Routine QC)
Best For: Routine batch release, process monitoring (>0.05% levels).

Mechanism: Reversed-phase separation utilizing the hydrophobicity of the diphenylamine

scaffold.

Detection: UV at 285 nm (max absorption) or Fluorescence (Ex: 285 nm / Em: 340 nm) for

enhanced selectivity.

Pros: Robust, low cost, high reproducibility.

Cons: Limited sensitivity for trace genotoxic screening (<10 ppm).

Method B: UHPLC-APCI-MS/MS (Trace Analysis)
Best For: Genotoxic impurity screening, cleaning validation, trace quantitation (<1 ppm).
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Mechanism: Atmospheric Pressure Chemical Ionization (APCI) is preferred over ESI for

diphenylamines due to their non-polar nature and potential for poor ionization in ESI.

Detection: MRM (Multiple Reaction Monitoring) mode.

Pros: Extreme sensitivity, structural confirmation via fragmentation.

Cons: High capital cost, requires stable isotope labeled internal standards for best accuracy.

Method C: qNMR (Reference Standard Certification)
Best For: Establishing the purity of the MMPA reference standard itself.

Mechanism: Proton NMR using an internal standard (e.g., maleic acid or TCNB) to determine

absolute purity.

Pros: Primary method (no reference standard needed), non-destructive.

Cons: High LOD (requires mg quantities), not suitable for trace analysis in API matrix.

Performance Data Comparison
Feature

HPLC-UV (Method
A)

UHPLC-APCI-
MS/MS (Method B)

qNMR (Method C)

Linearity Range
0.5 µg/mL – 100

µg/mL
1 ng/mL – 1000 ng/mL N/A (Single Point)

LOD (Limit of

Detection)
~0.1 µg/mL (0.05%)

~0.5 ng/mL (ppm

level)
~1 mg (absolute)

Specificity
Moderate (RT

dependent)

High (Mass +

Fragment)
High (Structural)

Throughput High (15 min run) High (5-8 min run) Low

Cost per Sample $ $
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Protocol 1: Routine Quantification by HPLC-UV
This protocol is self-validating through the use of Resolution Solutions.

Reagents:

Acetonitrile (HPLC Grade)

Water (Milli-Q)

Formic Acid (0.1%)

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

Instrument Parameters:

Flow Rate: 1.0 mL/min

Temperature: 30°C

Detector: DAD at 285 nm (Reference 360 nm)

Injection Vol: 10 µL

Gradient Table:

Time (min) % Water (0.1% FA) % Acetonitrile

0.0 90 10

10.0 10 90

12.0 10 90

12.1 90 10

| 15.0 | 90 | 10 |

System Suitability Criteria:
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Tailing Factor (MMPA peak): 0.8 – 1.2

%RSD (n=6 injections): < 2.0%

Critical: Resolution between MMPA and parent Diphenylamine (if present) must be > 2.0.

Protocol 2: Trace Genotox Screening by UHPLC-MS/MS
Rationale: Diphenylamines protonate weakly. APCI (Atmospheric Pressure Chemical

Ionization) often yields better sensitivity than ESI for this class of hydrophobic amines.

MS Source Settings (APCI Positive):

Corona Current: 4.0 µA

Source Temp: 350°C

Cone Voltage: 30 V

Collision Energy: Ramp 15-35 eV

MRM Transitions (Precursor -> Product):

Quantifier: 214.1 [M+H]⁺ → 199.1 [M-CH₃]⁺ (Loss of methyl from methoxy group)

Qualifier: 214.1 [M+H]⁺ → 182.1 [M-OCH₃]⁺ (Loss of methoxy)

Structural Identification & Logic Flow
When an unknown peak appears at the expected Relative Retention Time (RRT) of MMPA, the

following logic flow confirms identity.
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Figure 2: Decision tree for identifying MMPA in complex matrices.

References
ICH Guidelines.Assessment and Control of DNA Reactive (Mutagenic) Impurities in

Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).Link

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1365263/docs?utm_src=pdf-body-img#impurity-profiling-characterization-guide-2-methoxy-4-methyl-n-phenylaniline
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdatabase.ich.org%2Fsites%2Fdefault%2Ffiles%2FM7_R1_Guideline.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365263?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChem.2-Methoxy-4-methyl-N-phenylaniline Compound Summary. National Library of

Medicine. Link

ResearchGate.Direct Amination of Phenols under Metal-Free Conditions (Context for

Synthesis).Link

BenchChem.Comparative Guide to HPLC and Alternative Methods for Purity Analysis of

Diphenylamine Derivatives.Link

J-Stage.Determination of Diphenylamine in Agricultural Products by HPLC-FL (Fluorescence

Detection Parameters).Link

To cite this document: BenchChem. [Impurity Profiling & Characterization Guide: 2-Methoxy-
4-methyl-N-phenylaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1365263/docs#impurity-profiling-characterization-
guide-2-methoxy-4-methyl-n-phenylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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